4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE
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Overview
Description
4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoylphenyl group, a naphthalenyl group, and a phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of benzoylphenyl, naphthalenyl, and phenyl precursors with an imidazole ring under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE: shares structural similarities with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and its versatility in chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H22N2O |
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Molecular Weight |
450.5g/mol |
IUPAC Name |
[4-(2-naphthalen-1-yl-4-phenyl-1H-imidazol-5-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C32H22N2O/c35-31(25-13-5-2-6-14-25)26-20-18-24(19-21-26)30-29(23-11-3-1-4-12-23)33-32(34-30)28-17-9-15-22-10-7-8-16-27(22)28/h1-21H,(H,33,34) |
InChI Key |
NNWCZLDMQXXPLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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